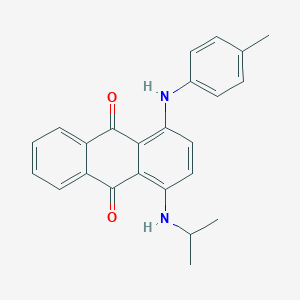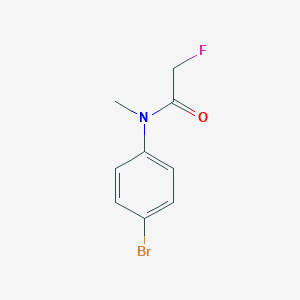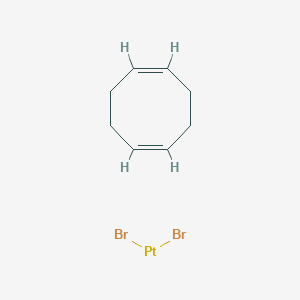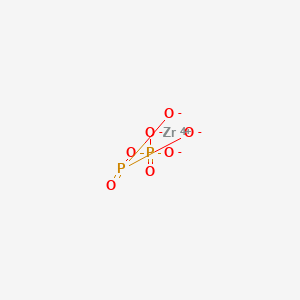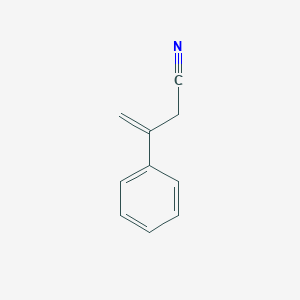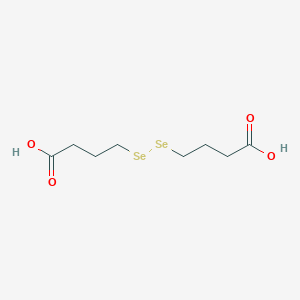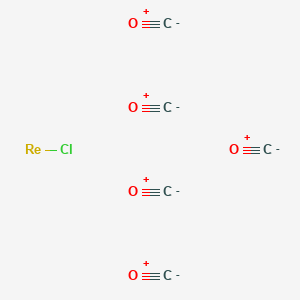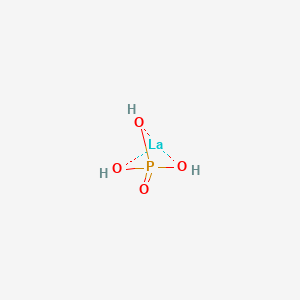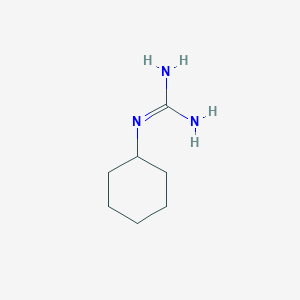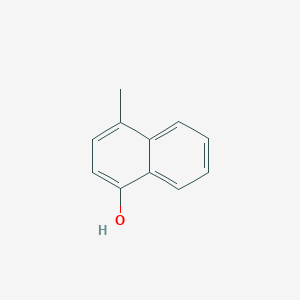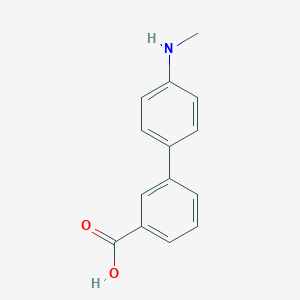![molecular formula C32H60O8S2Sn B089136 Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate CAS No. 13497-25-1](/img/structure/B89136.png)
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate, also known as TBTD, is a chemical compound that has been widely used in scientific research. It is a type of organotin compound that has been found to have various biochemical and physiological effects.
Mechanism Of Action
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate is believed to exert its biological effects by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to increased levels of these neurotransmitters, resulting in various physiological effects.
Biochemical And Physiological Effects
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate has been found to have various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and neuroprotective activity. It has also been found to have an inhibitory effect on the growth of certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
One of the main advantages of Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate is its relatively low toxicity, which makes it suitable for use in laboratory experiments. However, its solubility in water is limited, which can make it difficult to work with in certain applications. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate. One area of interest is its potential use in the treatment of cancer, particularly as a targeted therapy for specific types of tumors. Another area of interest is its potential use as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate and its potential applications in various fields of science and medicine.
Synthesis Methods
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate can be synthesized by reacting dibutyltin oxide with disuccinic acid in the presence of thioacetic acid. The reaction is carried out under reflux conditions, and the product is obtained by recrystallization from ethanol. The purity of the product can be confirmed by NMR spectroscopy and elemental analysis.
Scientific Research Applications
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate has been used in various scientific research applications, including as a stabilizer for PVC, a catalyst for organic reactions, and an inhibitor for metal corrosion. It has also been found to have potential applications in the field of medicine, particularly in the treatment of cancer and other diseases.
properties
CAS RN |
13497-25-1 |
|---|---|
Product Name |
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate |
Molecular Formula |
C32H60O8S2Sn |
Molecular Weight |
755.7 g/mol |
IUPAC Name |
dibutyl 2-[dibutyl-(1,4-dibutoxy-1,4-dioxobutan-2-yl)sulfanylstannyl]sulfanylbutanedioate |
InChI |
InChI=1S/2C12H22O4S.2C4H9.Sn/c2*1-3-5-7-15-11(13)9-10(17)12(14)16-8-6-4-2;2*1-3-4-2;/h2*10,17H,3-9H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
VXTLEAISONEAJR-UHFFFAOYSA-L |
SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)S[Sn](CCCC)(CCCC)SC(CC(=O)OCCCC)C(=O)OCCCC |
Canonical SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)S[Sn](CCCC)(CCCC)SC(CC(=O)OCCCC)C(=O)OCCCC |
Other CAS RN |
13497-25-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
